N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride
Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2S·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives . These intermediates are then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of intermediates to tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to a variety of products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), catalytic hydrogenation.
Dehydrating Agents: Phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), zinc chloride (ZnCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction typically yields tetrahydroisoquinoline derivatives.
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.
N-methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct biological activities.
N-acyl-1,2,3,4-tetrahydroisoquinoline: An acylated derivative used in various synthetic applications.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride is unique due to its methanesulfonamide group, which imparts specific chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable tool in scientific research.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRVBRUSDQWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623476 | |
Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210538-75-3 | |
Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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